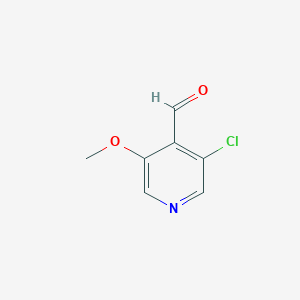

3-氯-5-甲氧基吡啶-4-甲醛

描述

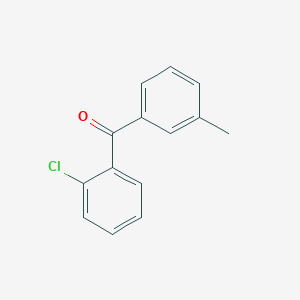

3-Chloro-5-methoxypyridine-4-carboxaldehyde is a chemical compound that belongs to the class of monosubstituted pyridines . It is characterized by the replacement of one of the hydrogen atoms of the pyridine with an aldehyde moiety .

Synthesis Analysis

The synthesis of 3-Chloro-5-methoxypyridine-4-carboxaldehyde involves various reactions. It is a versatile chemical compound used extensively in scientific research. Its unique properties make it an essential component in various reactions, allowing for the synthesis of novel compounds.Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methoxypyridine-4-carboxaldehyde is determined by quantum chemical calculations made at the DFT/B3LYP/6–311++G (d,p) level of theory . The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities are determined .Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-5-methoxypyridine-4-carboxaldehyde are complex and involve various stages. The initial value of the torsional angle around the C–C α bond, needed for initiating geometry optimization, is determined by calculating torsional potential energy for various values of the dihedral angle around this bond in the entire conformational space from 0˚ to 360˚ .科学研究应用

药理学

在药理学中,3-氯-5-甲氧基吡啶-4-甲醛被用作合成各种生物活性分子的构建块。 它作为合成醛固酮合成酶(CYP11B2)的有效和选择性抑制剂的前体,醛固酮合成酶是治疗高血压和心力衰竭等疾病的治疗方法开发中的关键酶 .

材料科学

该化合物由于其在形成可用于电子材料的杂环化合物方面的潜力而在材料科学中得到应用。 这些材料对于开发新型半导体至关重要,而新型半导体对于推动电子设备的进步至关重要 .

化学合成

3-氯-5-甲氧基吡啶-4-甲醛:是化学合成中的一个宝贵中间体。 它参与维蒂希反应等反应,可用于合成各种杂环化合物,这些化合物在药物化学和新型药物的开发中非常重要 .

生物化学

在生物化学领域,该化合物用于研究酶催化反应和代谢途径。 它的衍生物可用于研究酶抑制,而酶抑制是了解疾病机制和开发新药的关键研究领域 .

环境应用

该化合物的环境应用可能包括其用于合成有助于污染物修复的化学物质。 它的衍生物可用于制造吸收剂或催化剂,这些吸收剂或催化剂可以分解环境中的有害物质,从而有助于污染控制和更清洁的生态系统 .

作用机制

The mechanism of action of 3-chloro-5-methoxypyridine-4-carboxaldehyde is not well understood. However, it is known that the compound can react with other molecules to form a variety of products. For example, it can react with an alcohol to form an ester, or with an aldehyde to form a carboxylic acid. Additionally, 3-chloro-5-methoxypyridine-4-carboxaldehyde can react with other molecules to form heterocyclic compounds such as furans, pyrroles, and thiophenes.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-chloro-5-methoxypyridine-4-carboxaldehyde are not well understood. However, it is known that the compound can react with other molecules to form a variety of products. Additionally, 3-chloro-5-methoxypyridine-4-carboxaldehyde has been shown to have anticonvulsant, antibiotic, and antifungal activities.

实验室实验的优点和局限性

3-Chloro-5-methoxypyridine-4-carboxaldehydeethoxypyridine-4-carboxaldehyde has several advantages for lab experiments. It is relatively inexpensive and easy to obtain. Additionally, it is a versatile reagent which can be used in a variety of chemical reactions. However, it is important to note that 3-chloro-5-methoxypyridine-4-carboxaldehyde is a hazardous compound and should be handled with care. Additionally, it is important to use the correct protective equipment when working with the compound.

未来方向

There are several potential future directions for 3-chloro-5-methoxypyridine-4-carboxaldehyde. For example, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential uses of 3-chloro-5-methoxypyridine-4-carboxaldehyde in the synthesis of other compounds. Finally, further research could be done to explore the potential uses of 3-chloro-5-methoxypyridine-4-carboxaldehyde in the synthesis of drugs and other pharmaceuticals.

属性

IUPAC Name |

3-chloro-5-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUCMQMOWRBUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609287 | |

| Record name | 3-Chloro-5-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905563-83-9 | |

| Record name | 3-Chloro-5-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1612162.png)